REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]#[N:5].[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[H-].[Na+]>>[C:4]([CH2:3][CH2:2][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1)#[N:5] |f:2.3|
|
Name
|
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
ClCCC#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |